molecular formula C25H29N3O4 B10991909 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one

Cat. No.: B10991909
M. Wt: 435.5 g/mol
InChI Key: MZHXHTDWJWVTNU-UHFFFAOYSA-N
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Description

7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a methoxy group, a methyl group, and a piperazine moiety linked to a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via methylation reactions using appropriate methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.

    Linking the Pyridine Ring: The final step involves the attachment of the pyridine ring to the piperazine moiety, which can be achieved through a coupling reaction using reagents like pyridine-2-ethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one has shown potential as a pharmacophore in drug discovery. Its structural features enable interactions with biological targets, making it a candidate for the development of therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit anti-inflammatory, anticancer, and antimicrobial activities, although further research is needed to confirm these properties.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its chromen-2-one core provides a chromophore that can be modified to produce compounds with desirable optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine and pyridine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The chromen-2-one core may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that shares the chromen-2-one core but differs in its substituents.

    Flavonoids: A class of compounds with a similar core structure but varying functional groups, known for their antioxidant properties.

Uniqueness

What sets 7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one apart is its combination of the chromen-2-one core with the piperazine and pyridine moieties. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

7-methoxy-4-methyl-6-[3-oxo-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propyl]chromen-2-one

InChI

InChI=1S/C25H29N3O4/c1-18-15-25(30)32-23-17-22(31-2)19(16-21(18)23)6-7-24(29)28-13-11-27(12-14-28)10-8-20-5-3-4-9-26-20/h3-5,9,15-17H,6-8,10-14H2,1-2H3

InChI Key

MZHXHTDWJWVTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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